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Compound Name:
4-(4-Chlorophenyl)pyrimidin-2-

amine

Cat. No.: B1363500 Get Quote

An In-Depth Technical Guide to 4-(4-Chlorophenyl)pyrimidin-2-amine (CAS: 133256-51-6)

Abstract
4-(4-Chlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic amine that has emerged as

a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its unique structural

features, particularly the combination of a pyrimidine core and a chlorophenyl moiety, make it a

privileged structure for interacting with a variety of biological targets.[1] This guide provides a

comprehensive technical overview for researchers and drug development professionals,

detailing the compound's physicochemical properties, synthesis, mechanism of action as a

kinase inhibitor scaffold, and key experimental protocols for its evaluation. The focus is on

providing not just procedural steps, but the scientific rationale behind them, ensuring a deep

and actionable understanding of this versatile chemical entity.

Core Physicochemical & Handling Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

physical and chemical characteristics. These properties dictate storage, handling, and reaction

conditions. 4-(4-Chlorophenyl)pyrimidin-2-amine is typically supplied as a stable, off-white

solid, simplifying its handling in a standard laboratory environment.[1]

Table 1: Key Physicochemical and Registry Data
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Property Value Source(s)

CAS Number 133256-51-6 [1][2][3]

Molecular Formula C₁₀H₈ClN₃ [1][4]

Molecular Weight 205.65 g/mol [1][2]

Appearance White to off-white flakes/solid [1]

Melting Point 182 - 186 °C [1]

Purity (Typical) ≥ 97-98% (HPLC) [1][2]

Solubility Soluble in DMSO, Methanol N/A

Storage Conditions
2-8°C, protect from light, store

under inert gas
[2]

Expert Insight: The melting point range of 182-186°C is a critical preliminary indicator of

purity. A broader range or significant deviation may suggest the presence of residual starting

materials or byproducts, necessitating further purification before use in sensitive biological

assays. The specified storage conditions are crucial for preventing degradation over time.[2]

Synthesis and Characterization
The synthesis of 4,6-disubstituted-2-aminopyrimidines is a well-established process in organic

chemistry. A robust and common method involves the cyclocondensation reaction of a chalcone

intermediate with guanidine.[5] This approach offers high yields and a straightforward

purification process.

Synthetic Workflow: A Two-Step Approach
The synthesis can be logically divided into two primary stages: the formation of the α,β-

unsaturated ketone (chalcone) and its subsequent cyclization to form the pyrimidine ring.
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Step 1: Claisen-Schmidt Condensation

Step 2: Pyrimidine Ring Formation
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Caption: General workflow for the synthesis of 4-aryl-pyrimidin-2-amine.
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Detailed Synthetic Protocol
This protocol is an illustrative example based on established chemical principles for forming

this class of compounds.[5]

Part A: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (0.02

mol) and benzaldehyde (0.02 mol) in ethanol (50 mL).

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (10% w/v, 15 mL) to

the stirred mixture. The causality here is that the hydroxide acts as a base to deprotonate the

α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde

carbonyl in a Claisen-Schmidt condensation.

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Neutralize with dilute HCl

until a precipitate forms.

Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

The crude chalcone can be recrystallized from ethanol to achieve high purity.

Part B: Synthesis of 4-(4-Chlorophenyl)pyrimidin-2-amine

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine

the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.015 mol) in ethanol (100

mL).

Base Addition: Add a solution of sodium hydroxide (0.04 mol in 5 mL of water). The NaOH

serves to neutralize the guanidine hydrochloride and catalyze the cyclization.

Reflux: Heat the mixture to reflux and maintain for 8-10 hours. The reaction involves a

Michael addition of guanidine to the chalcone, followed by intramolecular condensation and

dehydration to form the stable aromatic pyrimidine ring.
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Isolation: After cooling to room temperature, concentrate the mixture under reduced

pressure. Pour the residue into ice water to precipitate the crude product.

Purification: Collect the solid by filtration. The primary purification method is recrystallization

from a suitable solvent like ethanol or an ethanol/water mixture. This process is highly

effective because the desired product and any unreacted starting materials or byproducts will

have different solubilities, allowing for selective crystallization of the pure compound.

Analytical Characterization
Purity Assessment (HPLC): A reverse-phase High-Performance Liquid Chromatography

(HPLC) method is essential for confirming purity. A typical system would use a C18 column

with a gradient elution of acetonitrile and water. Purity should exceed 98% for use in

biological assays.

Structural Verification (NMR & MS): ¹H NMR and ¹³C NMR spectroscopy are used to confirm

the chemical structure, ensuring all expected protons and carbons are present with the

correct chemical shifts and coupling patterns. Mass Spectrometry (MS) is used to confirm

the molecular weight, matching the calculated value of 205.65 g/mol .

Biological Significance & Mechanism of Action
The true value of 4-(4-Chlorophenyl)pyrimidin-2-amine lies in its role as a versatile scaffold

for developing potent and selective kinase inhibitors.[1][6] Kinases are a class of enzymes that

play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation

of kinase activity is a hallmark of many diseases, most notably cancer.[7][8]

The Kinase Inhibitor Scaffold
Derivatives of this compound function primarily as ATP-competitive inhibitors.[9][10] The kinase

enzyme has a binding pocket for adenosine triphosphate (ATP), the cell's energy currency and

phosphate donor. The 2-aminopyrimidine core is a bioisostere of the adenine base of ATP,

allowing it to form key hydrogen bonds with the "hinge region" of the kinase's active site. This

effectively blocks ATP from binding, thereby shutting down the enzyme's phosphorylating

activity. The 4-(4-chlorophenyl) group typically extends into a hydrophobic pocket within the

active site, contributing to both potency and selectivity.[11]
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Caption: Integrated workflow for evaluating kinase inhibitor derivatives.

Conclusion
4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6) is far more than a simple chemical

intermediate; it is an enabling tool for modern drug discovery. Its robust synthesis, stable

nature, and proven utility as a privileged scaffold for potent kinase inhibitors make it an
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invaluable asset for researchers in oncology, immunology, and beyond. [1][6]By understanding

its core properties, synthesis, and the mechanistic rationale for its application, scientists can

effectively leverage this compound to design and develop the next generation of targeted

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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